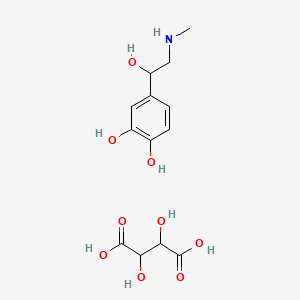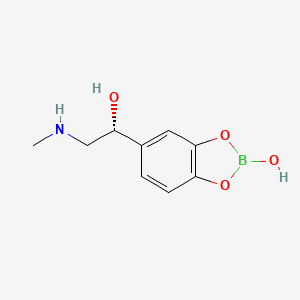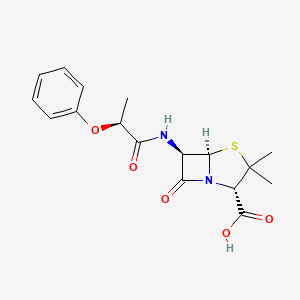
Glesatinib
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Glesatinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es auf sein Potenzial untersucht, nicht-kleinzelligen Lungenkrebs durch Hemmung des mesenchymalen Epithel-Transitionfaktors und der AXL-Rezeptortyrosinkinasen zu behandeln. In der Biologie wird es verwendet, um die Mechanismen der Multidrug-Resistenz in Krebszellen zu untersuchen und neue therapeutische Strategien zur Überwindung dieser Resistenz zu erforschen. In der Chemie dient this compound als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Tyrosinkinase-Inhibitoren .
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Hemmung des mesenchymalen Epithel-Transitionfaktors und der AXL-Rezeptortyrosinkinasen. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, darunter Zellproliferation, -überleben und -migration. Durch die Hemmung dieser Kinasen unterbricht this compound die Signalwege, die das Tumorwachstum und -überleben fördern. Die Verbindung bindet an die inaktive Konformation der Kinase und verhindert so ihre Aktivierung und die anschließende Signalübertragung nachgeschaltet .
Wirkmechanismus
Target of Action
Glesatinib, also known as MGCD265, is an investigational, oral inhibitor primarily targeting two proteins: MET and AXL . These proteins are receptor tyrosine kinases that play crucial roles in cellular processes such as growth, survival, and migration. Aberrant activation of MET and AXL is often associated with tumorigenesis .
Mode of Action
This compound is a type 2 MET inhibitor, which means it exhibits binding independent of the kinase activation loop . This is in contrast to type 1 MET inhibitors . This compound interrupts the signal through the activated MET receptor . It also inhibits the function of AXL . By inhibiting these targets, this compound can disrupt the signaling pathways that promote tumor growth and survival.
Biochemical Pathways
By inhibiting MET and AXL, this compound can potentially disrupt these pathways, thereby inhibiting tumor growth and survival .
Result of Action
This compound has demonstrated antitumor activity in nonclinical models and patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 mutations . It has been shown to induce robust tumor regression in patient-derived NSCLC xenograft models with MET exon 14 deletion and MET amplification . In addition, this compound can antagonize P-glycoprotein (P-gp) mediated multidrug resistance by inhibiting its cell membrane transporting functions .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other drugs and the specific genetic makeup of the tumor cells. For example, this compound has been studied in combination with other anticancer drugs like erlotinib or docetaxel . Furthermore, the efficacy of this compound can be influenced by specific genetic alterations in tumor cells, such as MET exon 14 mutations or MET amplification .
Biochemische Analyse
Biochemical Properties
Glesatinib interacts with the c-Met and SMO proteins, inhibiting their activity . The nature of these interactions involves the binding of this compound to these proteins, thereby preventing them from initiating a series of biochemical reactions that lead to cell proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It can sensitize cells resistant to paclitaxel, doxorubicin, and colchicine . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to c-Met and SMO proteins, inhibiting their activity . This inhibition prevents these proteins from triggering a cascade of biochemical reactions that would otherwise lead to cell growth and survival .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. As a dual inhibitor of c-Met and SMO, it is likely that this compound interacts with enzymes and cofactors within the metabolic pathways associated with these proteins .
Transport and Distribution
It is known that this compound can suppress the efflux function of P-glycoprotein (P-gp), a protein that transports various molecules across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its role as an inhibitor of c-Met and SMO, it is likely that this compound localizes to the areas of the cell where these proteins are found .
Vorbereitungsmethoden
The preparation of glesatinib involves multiple synthetic routes and reaction conditions. The compound has been developed in various formulations, including glycolate salt (capsule, unmicronized, micronized, and micronized version 2 tablets) and free-base formulations (free-base suspension capsule and spray-dried dispersion tablet). These formulations were developed to enhance drug exposure and optimize manufacturing processes .
Analyse Chemischer Reaktionen
Glesatinib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Glesatinib ist unter den Tyrosinkinase-Inhibitoren einzigartig aufgrund seiner dualen Hemmung des mesenchymalen Epithel-Transitionfaktors und der AXL-Rezeptortyrosinkinasen. Ähnliche Verbindungen umfassen Crizotinib, Cabozantinib und Foretinib, die ebenfalls auf den mesenchymalen Epithel-Transitionfaktor abzielen, sich aber in ihrer Selektivität und Bindungsmechanismen unterscheiden. Die Fähigkeit von this compound, sowohl den mesenchymalen Epithel-Transitionfaktor als auch die AXL-Rezeptortyrosinkinasen zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Behandlung von Krebsarten mit genetischen Veränderungen in diesen Signalwegen .
Eigenschaften
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHYHRCBXNYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337113 | |
| Record name | Glesatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936694-12-1 | |
| Record name | Glesatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glesatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glesatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLESATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















